![molecular formula C28H32N2O4S B2912894 N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-78-9](/img/structure/B2912894.png)
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O4S and its molecular weight is 492.63. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound falls into a broader category of chemical structures that have been studied for various synthetic and medicinal applications. For instance, the study of synthetic investigations in the field of curare alkaloids highlights the conversion of diamides into bis-dihydroisoquinoline compounds, showcasing the chemical versatility of similar structures in synthesizing complex alkaloids (Voronin et al., 1969). Similarly, the synthesis of latifine dimethyl ether from related compounds underlines the utility of dihydroisoquinoline structures in producing bioactive molecules with potential pharmaceutical applications (Gore & Narasimhan, 1988).
Biological Activities
The structural analogs of the specified compound have been evaluated for various biological activities, indicating the potential of such molecules in therapeutic applications. For example, derivatives of carbothioamides, similar to the given compound, have demonstrated platelet antiaggregating activity, showcasing their potential in cardiovascular therapy (Ranise et al., 1991). Furthermore, the creation of analogs aimed at improving systemic exposure for diseases like osteoarthritis, as in the case of rhein analogs, exemplifies the application of such compounds in enhancing drug pharmacokinetics (Owton et al., 1995).
Anticancer Properties
Isoquinoline derivatives have been synthesized and tested for their cytotoxic activity against cancer cells, indicating the significant potential of these structures in oncology. The synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline and its functionalized derivatives demonstrated cytotoxic activity, highlighting the utility of such compounds in cancer research (Kaufman et al., 2018). This aligns with the development of novel isoquinolinequinone–amino acid derivatives, which showed moderate to high cytotoxic activity against cancer cells, underscoring the role of isoquinoline derivatives in developing new cancer therapies (Valderrama et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-18-10-11-22(19(2)14-18)29-28(35)30-13-12-20-15-26(32-4)27(33-5)16-21(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-11,14-16,23H,12-13,17H2,1-5H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWDYHMNVWRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
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